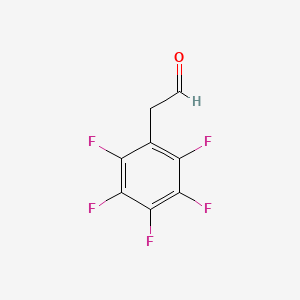

2-(Perfluorophenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKZSGBPECIBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627448 | |

| Record name | (Pentafluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28520-18-5 | |

| Record name | (Pentafluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of Perfluorinated Aromatic Aldehydes

Perfluorinated aromatic aldehydes are a class of organic compounds characterized by an aldehyde group (-CHO) attached to a perfluorinated benzene (B151609) ring. The complete substitution of hydrogen atoms with fluorine atoms on the aromatic ring imparts exceptional properties to these molecules. The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds, creating a strong electron-withdrawing effect that profoundly influences the molecule's reactivity and physical properties.

While specific experimental data for 2-(Perfluorophenyl)acetaldehyde is scarce in publicly available literature, we can infer some of its fundamental properties based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Phenylacetaldehyde |

| CAS Number | 28520-18-5 | 122-78-1 wikipedia.org |

| Molecular Formula | C₈H₃F₅O | C₈H₈O wikipedia.org |

| Molecular Weight | 210.1 g/mol | 120.15 g/mol wikipedia.org |

| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde | 2-phenylacetaldehyde wikipedia.org |

| SMILES | C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F | C1=CC=C(C=C1)CC=O |

This table provides basic identification and structural information for this compound and its non-fluorinated analog, phenylacetaldehyde, for comparative purposes.

Advanced Characterization Techniques for 2 Perfluorophenyl Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 2-(Perfluorophenyl)acetaldehyde, offering unparalleled insight into its molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound by mapping the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aldehydic proton typically appears as a triplet in the downfield region, a result of coupling to the adjacent methylene (B1212753) protons. The methylene protons, in turn, exhibit a doublet. The integration of these signals confirms the 1:2 ratio of aldehydic to methylene protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing nature of the fluorine substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Acetaldehyde (B116499) Derivatives

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetaldehyde | CDCl₃ | 9.80 (q, 1H, CHO), 2.20 (d, 3H, CH₃) | 200.5 (CHO), 31.3 (CH₃) |

| Piperonyl aldehyde | DMSO-d₆ | 9.80 (s, 1H), 7.53 (d, J = 7.9 Hz, 1H), 7.31 (s, 1H), 7.13 (d, J = 7.9 Hz, 1H), 6.17 (s, 2H) | 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3 |

| 1-Naphthaldehyde | DMSO-d₆ | 10.29 (s, 1H), 9.24 (d, J = 8.6 Hz, 1H), 8.21 (d, J = 7.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H) | 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1 |

Data compiled from various sources. rsc.orghmdb.caresearchgate.net

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-¹⁹ (¹⁹F) NMR is particularly informative for fluorinated compounds like this compound due to its high sensitivity and wide chemical shift range. icpms.cz The ¹⁹F NMR spectrum reveals distinct signals for the fluorine atoms at the ortho, meta, and para positions of the perfluorophenyl ring, providing a clear fingerprint of the substitution pattern. The coupling constants between different fluorine nuclei (JFF) and between fluorine and protons (JHF) offer additional structural insights. organicchemistrydata.org For instance, the coupling of the ortho-fluorines to the methylene protons can often be observed.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Ortho | -140 to -150 |

| Meta | -150 to -160 |

| Para | -160 to -170 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution. colorado.edu

Vibrational Spectroscopy (Infrared and Fourier Transform Infrared)

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound. The most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of the perfluorophenyl group is indicated by strong C-F stretching vibrations, usually found in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands can also be observed in the 1400-1600 cm⁻¹ range. nist.govresearchgate.netresearchgate.netnist.govchemicalbook.com

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Perfluoroalkyl (C-F) | Stretch | 1100 - 1300 |

| Aliphatic (C-H) | Stretch | 2820 - 2850 (methylene), 2720 - 2750 (aldehyde C-H) |

Data is generalized from typical values for similar compounds. nist.govresearchgate.netresearchgate.netnist.govchemicalbook.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₈H₃F₅O. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the loss of the formyl radical (CHO) or fragments corresponding to the perfluorophenyl group are common fragmentation pathways that can be analyzed. lookchem.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.gov For derivatives of this compound that can be crystallized, this technique can determine bond lengths, bond angles, and intermolecular interactions with high precision. benthamopen.commdpi.comweizmann.ac.il Such studies can reveal how the molecules pack in the crystal lattice and can provide insights into non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. While a crystal structure for this compound itself may not be readily available in the literature, analysis of related fluorinated aromatic aldehydes and ketones provides valuable comparative data. benthamopen.comresearchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the aromatic ring and the n→π* transition of the carbonyl group. science-softcon.denist.gov The highly fluorinated ring can influence the energy of these transitions compared to non-fluorinated analogues. Fluorescence spectroscopy can be used to study the emission properties of the molecule after electronic excitation, providing insights into its photophysical behavior. nih.govresearchgate.net

Computational and Theoretical Modeling of 2 Perfluorophenyl Acetaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(perfluorophenyl)acetaldehyde. These calculations provide a quantitative description of the molecule's electronic distribution and bonding.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic and structural properties of molecules like this compound. arxiv.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex systems. arxiv.org

The process of geometry optimization using DFT involves finding the minimum energy structure of the molecule, which corresponds to its most stable three-dimensional arrangement. researchgate.netnih.gov This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are minimized. Various functionals, such as B3LYP and PBE, combined with different basis sets like 6-31G** or cc-pVTZ, are employed to approximate the exchange-correlation energy, a key component of the total electronic energy. researchgate.netpsu.edu The choice of functional and basis set can influence the accuracy of the calculated properties. arxiv.org For instance, studies on similar aldehydes have utilized a multi-step approach, starting with a less computationally demanding method like Hartree-Fock for an initial geometry, followed by refinement with a more accurate DFT method. researchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate the energy profile for various molecular processes, such as conformational changes or chemical reactions. psu.edu This involves calculating the energy of the molecule at different points along a reaction coordinate, providing a detailed map of the potential energy surface.

Table 1: Example of DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure analysis. nih.gov |

| PBE | DNP | Transition state search, reaction barrier calculation. psu.edu |

| ωB97XD | def2-svpd | Exploration of reaction mechanisms. |

| M06-2X | 6-311++G(d,p) | Stability analysis of conformers. ekb.eg |

This table provides examples of DFT functionals and basis sets commonly used in computational chemistry for various types of molecular analysis. The specific choice depends on the system and the properties being investigated.

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It represents the enthalpy change required to break a specific bond homolytically, forming two radical species. researchgate.net BDE values are crucial for understanding reaction mechanisms, predicting reaction rates, and assessing the thermal stability of a molecule.

For this compound, the BDEs of various bonds, such as the C-C bond between the perfluorophenyl ring and the acetaldehyde (B116499) moiety, and the C-H bonds of the aldehyde group, are of particular interest. These values can be calculated using quantum chemical methods, including DFT. The accuracy of the calculated BDEs depends on the level of theory and basis set used.

The BDE can be determined by calculating the energies of the parent molecule and the resulting radical fragments. The difference in these energies, after accounting for zero-point vibrational energies, provides the BDE. It's important to note that BDEs can be defined as either adiabatic or diabatic. researchgate.net The adiabatic BDE corresponds to the energy difference between the ground state of the reactant and the ground states of the dissociated products, while the diabatic BDE considers the fragments in the geometry they had within the reactant molecule. researchgate.net

Table 2: Representative Bond Dissociation Energies (kcal/mol) for Related Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| H₃C−CH₃ | 88 |

| C₆H₅−CH₃ | 101 |

| H−CHO (in Acetaldehyde) | 87 |

| C−F (in aromatic compounds) | ~124 |

This table presents a selection of typical bond dissociation energies for bonds similar to those found in this compound. The actual BDEs in the target molecule will be influenced by the presence of the perfluorophenyl group. msu.edu

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in unraveling the intricate details of chemical reaction mechanisms involving this compound. mdpi.com These simulations can map out the entire reaction pathway, identifying key intermediates and transition states that are often difficult to observe experimentally.

A transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. psu.edu Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction.

Computational methods, particularly DFT, are widely used to locate and characterize transition states. psu.edu A transition state is identified as a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by vibrational frequency analysis, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states for each elementary step provides a detailed picture of the reaction mechanism.

The energy barrier of a reaction, also known as the activation energy, is the energy difference between the reactants and the transition state. psu.edu This value is a key determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction.

Computational chemistry allows for the direct calculation of these energy barriers. psu.edu By determining the energies of the optimized reactant and transition state structures, the forward activation energy can be calculated. Similarly, the energy difference between the product and the transition state gives the reverse activation energy. These calculations provide quantitative insights into the feasibility and kinetics of a proposed reaction mechanism. For instance, in the tautomerization of vinyl alcohol to acetaldehyde, a related reaction, DFT calculations have been used to determine the reaction energy and barrier height. psu.edu

Conformational Analysis using Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netnih.gov For a molecule like this compound, rotation around the C-C bond connecting the perfluorophenyl ring and the acetaldehyde group can lead to different conformers with varying energies and properties.

Computational methods are a powerful tool for performing conformational analysis. ic.ac.uk By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface for the conformational landscape can be generated. This allows for the identification of stable conformers (energy minima) and the transition states that separate them.

The relative energies of the different conformers determine their populations at a given temperature. Factors influencing conformational preference include steric hindrance, electrostatic interactions, and hyperconjugation. nih.govic.ac.uk In the case of this compound, the bulky and electron-withdrawing perfluorophenyl group will significantly influence the conformational preferences of the molecule.

Topological Analysis of Electron Density Distributions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution of a molecule, such as this compound. This analysis can reveal the nature of chemical bonds and non-bonded interactions within the molecule.

The process involves the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). nih.gov Critical points in the electron density are located where the gradient of the density is zero. These points are classified by the curvature of the density in their vicinity, which provides insight into the bonding characteristics. For instance, a bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at this BCP, such as the electron density value and the sign and magnitude of the Laplacian, can distinguish between covalent and ionic interactions.

In the case of this compound, a QTAIM analysis could elucidate the influence of the highly electronegative fluorine atoms on the electron distribution within the perfluorophenyl ring and the acetaldehyde side chain. This would involve calculating the electron density and its Laplacian to identify BCPs for the C-C, C-F, C-H, and C=O bonds. The analysis would likely show a significant polarization of the electron density towards the fluorine atoms, impacting the reactivity of the entire molecule. Furthermore, intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, could be identified and characterized. mdpi.com

Molecular Interaction Studies via Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design and materials science to understand and predict molecular recognition.

For this compound, molecular docking simulations could be employed to investigate its potential interactions with biological macromolecules, such as proteins or enzymes. nih.govresearchgate.net The process involves creating a three-dimensional model of both the this compound molecule (the ligand) and the target macromolecule. The ligand is then placed in the binding site of the receptor, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

Such studies could reveal key binding modes and the specific amino acid residues involved in the interaction. For example, the perfluorophenyl ring might engage in hydrophobic or other non-covalent interactions within a binding pocket, while the aldehyde group could form hydrogen bonds. sigmaaldrich.com The results of docking simulations can provide valuable hypotheses about the compound's biological activity and guide further experimental studies.

Strategic Applications of 2 Perfluorophenyl Acetaldehyde in Advanced Organic Synthesis

Design and Synthesis of Fluorinated Building Blocks

The synthesis of novel fluorinated building blocks is a cornerstone of modern medicinal and agricultural chemistry. tcichemicals.com 2-(Perfluorophenyl)acetaldehyde serves as a valuable starting material for creating more complex fluorinated structures. The presence of the electron-withdrawing pentafluorophenyl ring significantly influences the reactivity of the adjacent aldehyde group, making it a key synthon for various transformations.

One of the fundamental applications of this compound is in nucleophilic addition reactions to the carbonyl group. Organometallic reagents, such as Grignard and organolithium compounds, readily add to the aldehyde to furnish secondary alcohols. These resulting fluorinated alcohols are themselves versatile building blocks that can be further elaborated. For instance, they can be oxidized to the corresponding ketones or used in substitution reactions.

Furthermore, the aldehyde functionality can be transformed into other functional groups, expanding the repertoire of available fluorinated building blocks. For example, reduction of this compound yields the corresponding alcohol, 2-(perfluorophenyl)ethanol, while oxidation provides 2-(perfluorophenyl)acetic acid. These derivatives, each with a unique reactivity profile, can be employed in a wide range of subsequent synthetic transformations.

| Starting Material | Reagent | Product | Application of Product |

| This compound | Grignard Reagent (R-MgX) | 1-(Perfluorophenyl)propan-2-ol (for R=CH3) | Chiral synthesis, further oxidation |

| This compound | NaBH4 | 2-(Perfluorophenyl)ethanol | Esterification, etherification |

| This compound | KMnO4 | 2-(Perfluorophenyl)acetic acid | Amide coupling, esterification |

Construction of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of immense interest in pharmaceutical research due to their prevalence in a large number of approved drugs. nih.govsigmaaldrich.com this compound provides a valuable entry point for the synthesis of various fluorinated heterocycles. The aldehyde functionality can participate in a range of cyclization reactions, leading to the formation of diverse ring systems.

For example, condensation reactions with dinucleophiles are a common strategy for heterocycle synthesis. The reaction of this compound with hydrazines can yield pyrazole derivatives, while its reaction with hydroxylamine can lead to isoxazoles. Similarly, reaction with amidines or guanidines can be employed to construct pyrimidine rings. The electron-withdrawing nature of the pentafluorophenyl group can influence the regioselectivity and reactivity of these cyclization reactions.

Another approach involves multi-component reactions, where this compound can be a key component. For instance, in a Hantzsch-type pyridine synthesis, it can serve as the aldehyde component, reacting with a β-ketoester and ammonia to form a dihydropyridine ring, which can be subsequently oxidized to the corresponding fluorinated pyridine derivative.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Hydrazine | 3-(Perfluorophenyl)methyl-pyrazole |

| This compound | Hydroxylamine | 3-(Perfluorophenyl)methyl-isoxazole |

| This compound | Ethyl acetoacetate, Ammonia | Dihydropyridine derivative |

Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The aldehyde functionality of this compound makes it a key participant in a variety of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation:

Aldol (B89426) Reaction: As an aldehyde with α-hydrogens, this compound can undergo self-condensation or crossed aldol reactions with other carbonyl compounds. wikipedia.orglibretexts.org In a crossed aldol reaction, it can act as the electrophilic partner, reacting with the enolate of a ketone or another aldehyde to form a β-hydroxy carbonyl compound. libretexts.orgacs.orgnih.gov Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds bearing a perfluorophenylmethylidene group.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes to alkenes. nih.govwikipedia.orgorganic-chemistry.org this compound can react with a variety of phosphorus ylides to generate the corresponding fluorinated alkenes with control over the double bond geometry. tcichemicals.comtotal-synthesis.com This reaction is highly valuable for introducing the perfluorophenylethylidene moiety into organic molecules.

Mannich Reaction: In the Mannich reaction, this compound can act as the active methylene (B1212753) component after enolization. It can react with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to produce a β-amino carbonyl compound, known as a Mannich base. organic-chemistry.orgtotal-synthesis.comwikipedia.org These Mannich bases are versatile intermediates for further synthetic transformations.

Carbon-Heteroatom Bond Formation:

C-N Bond Formation: Reductive amination of this compound with primary or secondary amines provides a direct route to the corresponding fluorinated amines. nih.govresearchgate.net This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ.

C-O Bond Formation: The reaction of this compound with alcohols under acidic catalysis leads to the formation of acetals. fluorine1.ru This reaction can be used to protect the aldehyde functionality or to introduce fluorinated alkoxy groups into a molecule.

C-S Bond Formation: Thioacetal formation can be achieved by reacting this compound with thiols in the presence of a Lewis or Brønsted acid catalyst. Thioacetals are useful protecting groups and can also be used in umpolung chemistry.

| Reaction Type | Reactants | Product Type |

| Aldol Condensation | This compound, Ketone | α,β-Unsaturated Ketone |

| Wittig Reaction | This compound, Phosphorus Ylide | Alkene |

| Mannich Reaction | This compound, Formaldehyde, Amine | β-Amino Ketone |

| Reductive Amination | This compound, Amine | Amine |

| Acetal (B89532) Formation | This compound, Alcohol | Acetal |

| Thioacetal Formation | This compound, Thiol | Thioacetal |

Surface Functionalization Methodologies in Organic Materials

The unique properties of the perfluorophenyl group, such as its hydrophobicity and chemical inertness, make it an attractive moiety for modifying the surfaces of organic materials. This compound can be utilized in surface functionalization through various strategies.

One approach involves the covalent attachment of the molecule to a polymer surface that possesses reactive functional groups. For example, a polymer with pendant amine groups can react with the aldehyde of this compound via reductive amination to form a stable secondary amine linkage. This process effectively introduces the perfluorophenyl groups onto the polymer surface, thereby altering its surface energy and wettability.

Another strategy involves the use of self-assembled monolayers (SAMs) on suitable substrates. While this compound itself is not typically used for direct SAM formation, it can be used to modify a pre-formed SAM that presents reactive functionalities. For instance, a SAM terminating in amino groups can be reacted with this compound to introduce the perfluorophenyl moiety at the monolayer-air interface. This allows for precise control over the surface chemistry and properties of the material. nih.gov

The introduction of a perfluorophenyl layer can impart desirable properties to organic materials, such as reduced surface energy, increased hydrophobicity and oleophobicity, and enhanced chemical resistance. These properties are highly sought after in applications ranging from anti-fouling coatings and low-friction surfaces to specialized electronic devices.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Perfluorophenyl)acetaldehyde, and what challenges arise during its synthesis?

- Synthesis Methods :

- Hydrolysis of esters : Diethyl 2-(Perfluorophenyl)malonate can be hydrolyzed using 48% HBr in glacial acetic acid (AcOH) as a co-solvent to improve miscibility. This method avoids biphasic reaction conditions and reduces byproduct formation .

- Sulfonamide precursors : Ethyl 2-(N-(perfluorophenyl)sulfamoyl)acetate can be synthesized via nucleophilic substitution between ethyl 2-(chlorosulfonyl)acetate and perfluoroaniline .

- Challenges :

- Poor solubility of intermediates in aqueous media, requiring co-solvents like AcOH .

- Byproduct formation due to the electron-withdrawing effects of perfluorophenyl groups, necessitating careful purification (e.g., chromatography) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : 1H NMR (e.g., δ 4.35 ppm for CH2 groups in sulfonamide derivatives) and 19F NMR (for tracking fluorine environments) are critical for structural confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular formulas (e.g., [M-H]− at m/z 303.9802 for carboxylic acid derivatives) .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., mp 142–144°C for 2-(N-(perfluorophenyl)sulfamoyl)acetic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrolysis of this compound precursors to minimize side reactions?

- Co-solvent Systems : A 1:5 v/v mixture of 48% HBr and glacial AcOH ensures homogeneity, preventing biphasic reactions and enhancing yield .

- Temperature Control : Reflux conditions (e.g., 16 hours) are necessary but require monitoring to avoid decomposition (darkening of reaction mixtures indicates degradation) .

- Catalytic Additives : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in reduction steps, though this requires further validation .

Q. What are the stability challenges of this compound in solution, and how can they be mitigated during storage?

- Instability Factors :

- Susceptibility to aldol condensation under basic conditions .

- Oxidation to carboxylic acids in the presence of air/moisture .

- Mitigation Strategies :

- Store in inert atmospheres (N2/Ar) at −20°C.

- Use stabilizers like hydroquinone or BHT in aprotic solvents (e.g., DMF, DMSO) .

Q. How does the perfluorophenyl group influence the reactivity of acetaldehyde derivatives in medicinal chemistry applications?

- Enhanced Binding Affinity : The electron-deficient perfluorophenyl group engages in orthogonal dipole interactions and π-stacking with aromatic residues in enzyme active sites (e.g., RORγt inhibitors) .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles in drug candidates .

- Case Study : In sulfonamide-based ethenes (e.g., (E)-N-aryl-2-arylethene-sulfonamides), the perfluorophenyl group enhances cytotoxicity against cancer cell lines (IC50 < 1 μM) .

Methodological Considerations

Q. What computational methods are suitable for modeling the electronic effects of the perfluorophenyl group in acetaldehyde derivatives?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) predicts electron distribution and reaction pathways .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions, highlighting fluorine’s role in hydrophobic pocket binding .

Q. How can researchers resolve contradictions in reported synthetic yields for perfluorophenyl-containing compounds?

- Critical Factors :

- Purity of Starting Materials : Trace moisture in perfluoroaniline can reduce nucleophilicity, lowering yields .

- Reaction Scale : Milligram-scale syntheses often report higher yields than gram-scale due to easier byproduct removal .

- Recommendations :

- Replicate protocols with strict anhydrous conditions.

- Use inline spectroscopic monitoring (e.g., ReactIR) to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.